molecular formula C18H27N3O2 B8465902 tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate CAS No. 444620-71-7

tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate

Cat. No.: B8465902
CAS No.: 444620-71-7
M. Wt: 317.4 g/mol
InChI Key: VZTIJDATARWPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C14H20N2O2. It belongs to the class of heterocyclic organic compounds and is often used in experimental and research settings .

Preparation Methods

The synthesis of tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with piperazine and tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate include:

    1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core structure but differ in their substituents.

    Piperazine derivatives: Compounds with modifications on the piperazine ring.

    Carbamic acid esters: Similar esters with different alkyl or aryl groups.

What sets this compound apart is its unique combination of the tetrahydroisoquinoline and piperazine moieties, which can confer specific biological activities and chemical properties.

Properties

CAS No.

444620-71-7

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-6,19H,7-13H2,1-3H3

InChI Key

VZTIJDATARWPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCNC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Isoquinoline-5-yl-piperazine-1-carboxylic acid tert-butyl ester (1.5 g) from Step 2 was dissolved in 5 mL of tetrahydrofuran (THF), and excess borane (BH3) in THF was added thereto. The mixture was brought to reflux for 1 hour, and allowed to cool to room temperature. The mixture was then further cooled in an ice bath, and water was carefully added to the reaction mix to consume excess borane. The reaction mix was then diluted with EtOAc, washed with saturated aqueous sodium bicarbonate (NaHCO3), dried over MgSO4, and chromatographed to provide 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)-piperazine-1-carboxylic acid tert-butyl ester as a viscous oil (0.668 g).
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